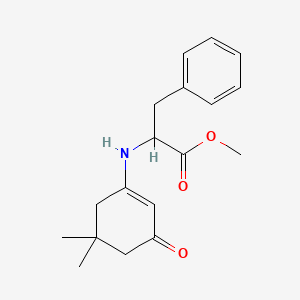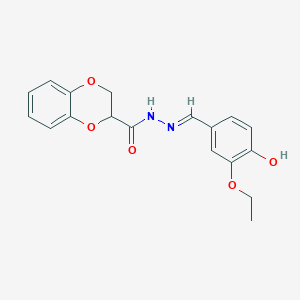![molecular formula C17H25BrN2O2 B6088198 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Wirkmechanismus
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide works by binding to and blocking the dopamine D1 receptor. This leads to a decrease in the activity of dopamine in the brain, which can have various effects depending on the specific physiological or pathological condition being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide depend on the specific physiological or pathological condition being studied. In general, 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide can affect various functions such as motor control, reward, and cognition by altering the activity of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of dopamine activity in the brain. However, one limitation is that 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide can have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide. One direction is to further study the role of dopamine in various physiological and pathological conditions, such as Parkinson's disease, addiction, and schizophrenia. Another direction is to develop more selective dopamine D1 receptor antagonists that can be used to better understand the specific functions of this receptor in the brain.
Synthesemethoden
The synthesis of 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide involves the reaction of 2-aminobenzoic acid with isopropylamine to form 2-(isopropylamino)benzoic acid. This intermediate is then reacted with 6-bromohexanoyl chloride to form the final product, 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide.
Wissenschaftliche Forschungsanwendungen
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions. It is particularly useful in studying the dopamine D1 receptor, which is involved in various functions such as motor control, reward, and cognition.
Eigenschaften
IUPAC Name |
2-[6-(propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.BrH/c1-13(2)18-11-7-3-4-8-12-19-16(20)14-9-5-6-10-15(14)17(19)21;/h5-6,9-10,13,18H,3-4,7-8,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNGAOVMVVTCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCCN1C(=O)C2=CC=CC=C2C1=O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6088120.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)
![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6088178.png)

![6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6088190.png)


![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)
